An In-depth Technical Guide on the Core Mechanism of Action of Nimbolide
An In-depth Technical Guide on the Core Mechanism of Action of Nimbolide
A Note on the Initial Query: The initial request for information on "YM114" did not yield relevant scientific literature. The following guide focuses on the well-documented mechanism of action of Nimbolide , a natural product with a comprehensively studied interaction with the E3 ubiquitin ligase RNF114.
This technical guide provides a detailed overview of the molecular mechanism of action of Nimbolide, a terpenoid natural product derived from the Neem tree (Azadirachta indica). The primary audience for this document is researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Covalent Modification of RNF114
The central mechanism of Nimbolide's anti-cancer activity involves the direct covalent modification of the E3 ubiquitin ligase RNF114.[1][2][3][4][5][6] Nimbolide possesses a cyclic enone that acts as a Michael acceptor, allowing it to covalently bind to specific cysteine residues on its target proteins.[2] Through activity-based protein profiling (ABPP), a powerful chemoproteomic technique, Cysteine-8 (C8) of RNF114 has been identified as a primary target of Nimbolide in breast cancer cells.[1][2] This C8 residue is located within a functionally significant, intrinsically disordered region in the N-terminus of RNF114, which is crucial for substrate recognition.[1][2]
The covalent binding of Nimbolide to C8 on RNF114 disrupts the ligase's ability to recognize and bind to its substrates.[1][3] This steric hindrance or conformational change effectively inhibits the ubiquitination and subsequent proteasomal degradation of RNF114 substrates.[1][2][3]
Downstream Signaling Consequences
The inhibition of RNF114's function by Nimbolide leads to the stabilization and accumulation of its key substrates, which include the tumor suppressor protein p21 (also known as CDKN1A) and PARP1 (Poly [ADP-ribose] polymerase 1).[1][7][8]
1. Stabilization of the Tumor Suppressor p21:
RNF114 is known to ubiquitinate and promote the degradation of p21, a critical cell cycle inhibitor.[1][3] By covalently modifying RNF114, Nimbolide blocks this process, leading to a rapid increase in intracellular p21 levels.[1][2][3] The stabilization of p21 contributes to the anti-proliferative effects of Nimbolide in cancer cells.[1]
2. Induction of PARP1 Trapping:
More recently, it has been discovered that RNF114 also targets PARylated-PARP1 for ubiquitination and degradation, particularly in response to DNA damage.[7][8] Nimbolide's inhibition of RNF114 prevents the removal of PARP1 from DNA lesions, leading to a phenomenon known as "PARP1 trapping."[7][8] This effect is synthetically lethal in cancers with mutations in BRCA genes, which are deficient in homologous recombination repair.[7]
Quantitative Data
The following tables summarize the key quantitative findings related to Nimbolide's mechanism of action.
Table 1: Cellular Effects of Nimbolide
| Cell Line | Assay | Metric | Value | Reference |
| 231MFP Breast Cancer | Cell Proliferation | IC50 | ~1-10 µM (48h) | [1] |
| HCC38 Breast Cancer | Cell Proliferation | IC50 | ~1-10 µM (48h) | [1] |
| 231MFP Breast Cancer | Apoptosis | % Apoptotic Cells | Significant increase with Nimbolide treatment | [1] |
Table 2: Biochemical Effects of Nimbolide
| Experiment | Target | Effect | Concentration | Reference |
| In vitro ubiquitination assay | RNF114 autoubiquitination | Inhibition | 100 µM | [3] |
| In vitro ubiquitination assay | p21 ubiquitination by RNF114 | Inhibition | 100 µM | [3] |
| IsoTOP-ABPP in 231MFP cells | RNF114 | Isotopic ratio >4 (indicating target engagement) | 10 µM | [3] |
Experimental Protocols
1. Isotopic Tandem Orthogonal Proteolysis-Enabled Activity-Based Protein Profiling (isoTOP-ABPP):
This chemoproteomic method is used to identify the specific protein targets of a small molecule in a complex biological system.[1][3]
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Cell Treatment: Cancer cells (e.g., 231MFP) are treated with either DMSO (vehicle control) or Nimbolide.
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Proteome Labeling: The proteomes from both treated and control cells are harvested and labeled with a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). This probe reacts with cysteine residues that are not already modified by Nimbolide.
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Click Chemistry: A reporter tag, containing an isotopic label (e.g., heavy or light TEV-biotin tag), is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry").
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Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads. The proteins are then digested on-bead with trypsin.
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Isotopic Labeling and Mass Spectrometry: The resulting peptides are isotopically labeled, and the ratio of heavy to light peptides is quantified by liquid chromatography-mass spectrometry (LC-MS/MS). A high ratio for a particular peptide indicates that Nimbolide protected the corresponding cysteine residue from labeling by the IA-alkyne probe, thus identifying it as a target.
2. In Vitro RNF114 Ubiquitination Assay:
This biochemical assay is used to directly assess the effect of Nimbolide on the enzymatic activity of RNF114.[3]
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Reaction Components: Recombinant E1 activating enzyme (e.g., GST-Ube1), E2 conjugating enzyme (e.g., GST-UBE2D1), purified RNF114, Flag-tagged ubiquitin, and ATP are combined in a reaction buffer. The substrate, such as p21, can also be included.
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Inhibitor Treatment: Purified RNF114 is pre-incubated with either DMSO or Nimbolide.
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Reaction Initiation: The ubiquitination reaction is initiated by the addition of the E1, E2, ubiquitin, and ATP mixture.
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Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against the Flag tag (to detect ubiquitinated species) or the substrate (e.g., p21). A decrease in the high molecular weight smear of ubiquitinated proteins in the presence of Nimbolide indicates inhibition of RNF114 activity.
Visualizations
Signaling Pathway of Nimbolide's Action
Caption: Nimbolide covalently binds to RNF114, inhibiting substrate ubiquitination.
Experimental Workflow for isoTOP-ABPP
Caption: Workflow for identifying Nimbolide's targets using isoTOP-ABPP.
References
- 1. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - OAK Open Access Archive [oak.novartis.com]
- 6. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
